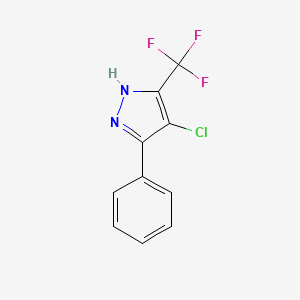

4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole

Descripción

4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is a halogenated pyrazole derivative characterized by a trifluoromethyl group at position 3, a phenyl group at position 5, and a chlorine atom at position 2. Pyrazole derivatives are widely studied in medicinal and agrochemical research due to their versatile bioactivities, including herbicidal, fungicidal, and anti-inflammatory properties . The trifluoromethyl group enhances lipophilicity, thermal stability, and electron-withdrawing effects, which are critical for interactions with biological targets such as enzymes or receptors . This compound’s structural features position it as a candidate for herbicide development, particularly in inhibiting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis .

Propiedades

IUPAC Name |

4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-7-8(6-4-2-1-3-5-6)15-16-9(7)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIXEBOSMSSXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350951 | |

| Record name | 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-13-5 | |

| Record name | 4-Chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235106-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization Using Hydrazine and Trifluoromethylated Ketones or Aldehydes

One common method starts with trifluoromethyl-substituted acetophenones or related ketones. For example, 3,5-bis(trifluoromethyl)acetophenone can be reacted with hydrazine derivatives to form the pyrazole ring. The hydrazone intermediate is formed first, followed by cyclization under reflux conditions in ethanol or other solvents.

Example Reaction :

3,5-bis(trifluoromethyl)acetophenone + 4-hydrazinobenzoic acid → hydrazone intermediate → pyrazole aldehyde intermediate → further functionalization.This method yields pyrazole derivatives with trifluoromethyl groups already installed at the 3-position.

Regioselective Chlorination at the 4-Position

Chlorination to introduce the 4-chloro substituent on the pyrazole ring is often achieved using phosphorus oxychloride (POCl3) or other chlorinating agents.

Typical Procedure :

Treatment of pyrazole aldehydes or related intermediates with POCl3 at elevated temperatures (e.g., 80°C for 2 hours) results in selective chlorination at the 4-position.The chlorinated product can be purified by extraction and column chromatography.

Installation of the Phenyl Group at the 5-Position

The phenyl substituent at the 5-position can be introduced by using phenyl-substituted starting materials or by coupling reactions post-pyrazole formation.

For example, starting from phenyl-substituted acetophenones or benzoyl derivatives allows the phenyl group to be incorporated during the pyrazole ring formation step.

Alternative methods include palladium-catalyzed coupling reactions of 5-halopyrazoles with phenylacetylene or phenylboronic acids to install the phenyl group at the 5-position.

One-Pot Synthesis Using Trifluoromethylhydrazine Derivatives

Recent advances describe a one-pot synthesis of N-trifluoromethyl pyrazoles using di-Boc trifluoromethylhydrazine and dialdehydes or diketones, which can be adapted to prepare trifluoromethyl-substituted pyrazoles with various substituents, including chloro and phenyl groups.

- This method uses strong acid catalysis in dichloromethane to suppress side reactions and improve yields.

Comparative Summary of Preparation Methods

Detailed Research Findings and Data

Yield and Purity

- The hydrazone intermediate method typically affords yields ranging from 70% to 85% after purification.

- Chlorination with POCl3 yields chlorinated pyrazoles in the range of 80% to 90% after chromatographic purification.

- Pd-catalyzed coupling reactions yield substituted pyrazoles with yields between 75% and 83%, with good purity confirmed by NMR and HRMS.

- One-pot methods report synthetically useful yields (~60-80%) despite the transient nature of intermediates.

Characterization Data

- NMR Spectroscopy : Characteristic trifluoromethyl signals appear as quartets in ^19F NMR, and aromatic protons are observed in ^1H NMR consistent with substitution patterns.

- Mass Spectrometry : High-resolution mass spectrometry confirms molecular weights with minimal deviation from calculated values.

- Melting Points : Chlorinated pyrazoles show melting points typically in the range of 90–130 °C depending on substitution.

Practical Notes and Optimization

- The choice of solvent and temperature is critical for controlling regioselectivity, especially in chlorination and coupling steps.

- Microwave irradiation has been demonstrated to accelerate coupling reactions, improving yields and reducing reaction times.

- Handling of trifluoromethylhydrazine salts requires attention due to their short solution-state half-life (~6 hours), necessitating prompt use after preparation.

- Acidic conditions in DCM are effective for cyclization steps to minimize side products from trifluoromethyl group loss.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.

Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl iodides in dimethylformamide (DMF) to afford N-alkyl pyrazoles.

Oxidation: Bromine can be used for in situ oxidation of pyrazoline intermediates.

Cyclization: Copper catalysts are often employed in cyclization reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole, exhibit potent antimicrobial properties. Studies indicate that compounds with similar structures can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, modifications to the phenyl ring can significantly enhance antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL observed for some derivatives .

Anti-inflammatory Properties

Compounds in the pyrazole class are known for their anti-inflammatory effects. This compound may serve as a scaffold for developing new anti-inflammatory agents targeting cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes involved in disease processes. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further research in drug design aimed at treating conditions like cancer and inflammation .

Herbicidal Activity

The unique chemical structure of this compound enables it to function as an effective herbicide. Its ability to disrupt specific biochemical pathways in plants makes it valuable for agricultural applications. Research indicates that compounds with similar trifluoromethyl substitutions can enhance herbicidal efficacy due to improved bioavailability and targeted action .

Pest Control

The compound has also been explored as an active ingredient in formulations designed to protect crops from invertebrate pests. Its effectiveness against various pest species positions it as a promising candidate for development into commercial pest control products .

Synthesis and Derivative Development

Numerous synthetic pathways have been developed for creating this compound and its derivatives. These methods often focus on optimizing yields and enhancing the biological activity of the resultant compounds through strategic modifications .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,5-Diarylpyrazole | Two aryl groups | Different reactivity patterns |

| 3-Trifluoromethyl-pyrazole | Trifluoromethyl group | Varies in biological activity profile |

| Pyrazole derivatives with alkoxy groups | Alkoxy substituents at various positions | Different solubility and biological activities |

The presence of both chloro and trifluoromethyl groups in this compound contributes to its distinctive properties compared to these similar compounds .

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to form hydrogen bonds and interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The bioactivity of pyrazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Trifluoromethyl Position : The trifluoromethyl group at C3 (as in the target compound) is critical for bioactivity. Substitution at C5 (e.g., in boronic acid derivatives) shifts functionality toward synthetic utility rather than direct bioactivity .

- Halogen Effects : Chlorine at C4 (target compound) vs. bromine in isostructural analogs (e.g., 4-bromo derivatives) shows that chlorine’s smaller size and higher electronegativity improve binding to hydrophobic enzyme pockets .

- Aromatic Substitutions : The phenyl group at C5 enhances π-π stacking in enzyme active sites. Replacing phenyl with smaller groups (e.g., methyl) reduces herbicidal potency .

Herbicidal Activity

The target compound’s herbicidal mechanism involves PDS inhibition, leading to chlorophyll photooxidation. Compared to commercial herbicides like pyraflufen-ethyl (a pyrazole-carboxylate), the trifluoromethyl group at C3 provides superior oxidative stability, extending field efficacy . In contrast, 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (similarity score: 0.58) lacks the trifluoromethyl group and shows negligible herbicidal activity .

Antimicrobial and Antifungal Activity

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () demonstrates antimicrobial activity due to its triazole-thiazole hybrid structure. The target compound, lacking this hybrid system, may prioritize herbicidal over antimicrobial effects .

Calcium Signaling Inhibition

BTP2, a bis(trifluoromethyl)pyrazole derivative, inhibits calcium mobilization via TRPC channels. The target compound’s single trifluoromethyl group at C3 may offer partial activity compared to BTP2’s dual trifluoromethyl groups at C3 and C5 .

Physicochemical Properties

- Lipophilicity (LogP) : The trifluoromethyl group increases LogP (≈2.8), enhancing membrane permeability. Chlorine at C4 further elevates LogP compared to fluorine analogs (e.g., 4-fluoro derivatives, LogP ≈2.2) .

- Thermal Stability : The trifluoromethyl group’s thermal resilience (decomposition temperature >200°C) outperforms methyl or ethyl substituents .

- Solubility : Low aqueous solubility (<1 mg/mL) due to aromatic and halogenated groups necessitates formulation adjuvants for agrochemical use .

Actividad Biológica

4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structural characteristics of this molecule, particularly the presence of a pyrazole ring, a chlorine atom, and a trifluoromethyl group, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Structural Overview

The compound features:

- Pyrazole Ring : A five-membered heterocyclic structure known for its stability and ability to participate in various chemical reactions.

- Chlorine Atom : Positioned at the fourth carbon, it can facilitate further modifications to enhance biological activity.

- Trifluoromethyl Group : Located at the third carbon, it increases metabolic stability and lipophilicity, potentially improving interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit potent antimicrobial properties. A study found that various pyrazole derivatives, including those with trifluoromethyl substitutions, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for certain derivatives were as low as 0.5 µg/mL, indicating strong antibacterial efficacy .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | S. aureus |

| Trifluoromethyl derivative | 1.0 | Bacillus subtilis |

| Alkyl-substituted derivative | 2.0 | Enterococcus |

2. Anti-inflammatory Activity

Pyrazole derivatives have been explored for their anti-inflammatory properties. A review highlighted that certain pyrazole compounds could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, compounds with similar structures showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

3. Anticancer Activity

Recent studies have identified pyrazole derivatives as potential anticancer agents. For instance, compounds related to this compound were tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF7 (Breast) | 3.79 | Pyrazole derivative |

| NCI-H460 (Lung) | 42.30 | Pyrazole derivative |

| Hep-2 (Laryngeal) | 17.82 | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline |

Notably, specific derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives:

- Antimicrobial Efficacy : In a study involving a series of synthesized pyrazoles, compounds with hydrophobic substituents showed enhanced antibacterial activity against resistant strains .

- Cytotoxicity Against Cancer Cells : A compound derived from the pyrazole scaffold demonstrated significant inhibition of cell proliferation in MCF7 and NCI-H460 cell lines with IC50 values indicating strong potential for further development .

Q & A

Q. 1.1. What are the established synthetic routes for 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation reactions, such as the reaction of hydrazine derivatives with β-keto esters or trifluoromethyl-substituted precursors. For example, refluxing hydrazine hydrate with trifluoromethyl ketones in glacial acetic acid (6–8 hours) is a common step, monitored via TLC . Key variables include:

Q. 1.2. How is the structural characterization of this compound performed, and what crystallographic data are critical for confirming its configuration?

Methodological Answer: X-ray crystallography is the gold standard. Key parameters include:

- Dihedral angles : Between pyrazole and phenyl rings (e.g., 23.7° in analogous compounds) .

- Hydrogen bonding : N–H⋯O and C–H⋯F interactions stabilize crystal packing .

- π–π stacking : Centroid distances of 3.6–3.7 Å between aromatic rings .

Spectroscopic techniques (NMR, IR) complement crystallography. For example, NMR shows distinct signals for CF groups at δ −60 to −70 ppm .

Advanced Research Questions

Q. 2.1. How can computational methods (e.g., DFT) predict the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model reaction pathways:

- Electrophilicity : The CF group’s electron-withdrawing nature increases the electrophilic character at C-4, favoring SNAr reactions .

- Activation energy : Substituents on the phenyl ring (e.g., chloro vs. methoxy) modulate energy barriers by 5–10 kcal/mol .

Validation via Hammett plots correlates σ values with experimental rate constants (R > 0.95) .

Q. 2.2. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anti-inflammatory efficacy)?

Methodological Answer: Discrepancies arise from assay conditions and substituent effects. Mitigation strategies include:

- Standardized assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .

- Structure-activity relationship (SAR) :

- Chlorophenyl position : Para-substitution enhances antibacterial activity (MIC 8 µg/mL) vs. meta (MIC 32 µg/mL) .

- Trifluoromethyl role : CF improves membrane permeability but reduces solubility, requiring formulation optimization .

Q. 2.3. How do solvent effects and catalyst selection influence regioselectivity in cross-coupling reactions involving this pyrazole?

Methodological Answer: Regioselectivity in Suzuki-Miyaura couplings depends on:

- Solvent polarity : DMSO promotes C-5 coupling (85% yield) vs. THF (C-3, 60% yield) due to stabilization of Pd intermediates .

- Catalyst systems : Pd(PPh) favors aryl boronic acids with electron-withdrawing groups (e.g., p-CF), achieving >90% conversion .

- Additives : KCO enhances oxidative addition kinetics, reducing side-product formation .

Q. 2.4. What analytical challenges arise in quantifying trace impurities (e.g., dechlorinated byproducts) during synthesis?

Methodological Answer: Challenges include:

- Detection limits : LC-MS/MS (MRM mode) achieves ppb-level sensitivity for chlorinated impurities .

- Co-elution issues : Use HILIC columns to separate polar byproducts (e.g., 4-phenyl derivatives) .

- Validation : Spike-and-recovery experiments confirm accuracy (95–105%) and precision (RSD < 5%) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.